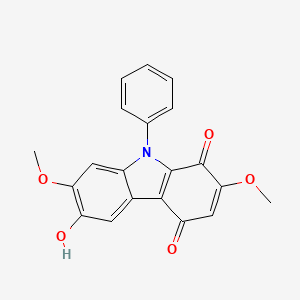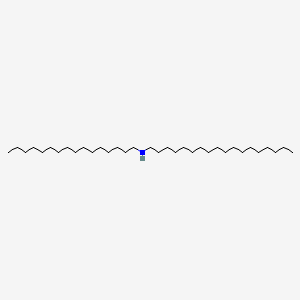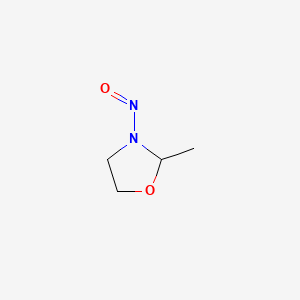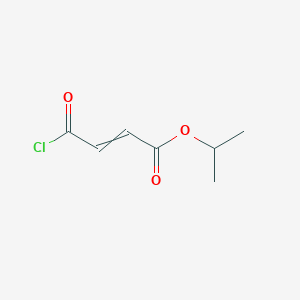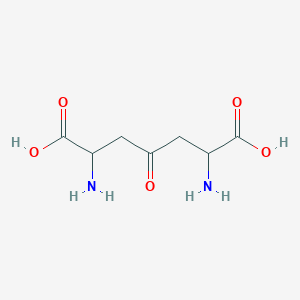
2,6-Diamino-4-oxoheptanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-4-oxoheptanedioic acid is an organic compound with the molecular formula C7H12N2O5. It is a derivative of heptanedioic acid, characterized by the presence of two amino groups at positions 2 and 6, and a keto group at position 4. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
The synthesis of 2,6-Diamino-4-oxoheptanedioic acid can be achieved through several synthetic routes. One common method involves the reaction of heptanedioic acid with ammonia and a suitable oxidizing agent under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2,6-Diamino-4-oxoheptanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Amino groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
2,6-Diamino-4-oxoheptanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Diamino-4-oxoheptanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in various biochemical processes, influencing cellular functions and metabolic pathways .
Comparación Con Compuestos Similares
2,6-Diamino-4-oxoheptanedioic acid can be compared with other similar compounds, such as:
4-Oxoheptanedioic acid: Similar in structure but lacks the amino groups.
2,4-Diamino-6-oxopyrimidine: Contains a pyrimidine ring instead of a heptanedioic acid backbone.
2,6-Diaminoheptanedioic acid: Lacks the keto group at position 4. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
42294-33-7 |
|---|---|
Fórmula molecular |
C7H12N2O5 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2,6-diamino-4-oxoheptanedioic acid |
InChI |
InChI=1S/C7H12N2O5/c8-4(6(11)12)1-3(10)2-5(9)7(13)14/h4-5H,1-2,8-9H2,(H,11,12)(H,13,14) |
Clave InChI |
IVSZNHPAIRQPBI-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)N)C(=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[[3-[(2-Ethylhexoxycarbonylamino)methyl]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate](/img/structure/B14668690.png)
![N,2-Dimethyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14668695.png)
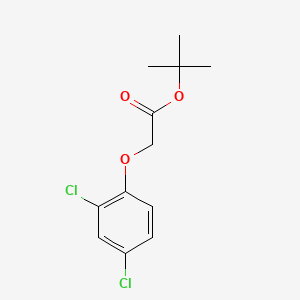
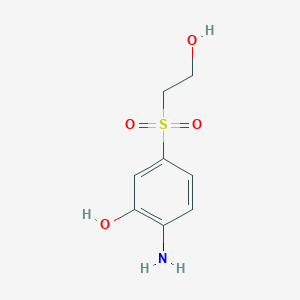
![5-Phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14668709.png)
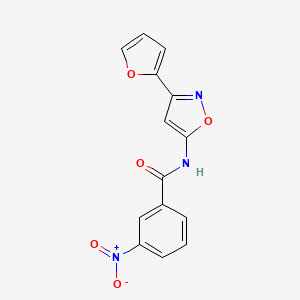
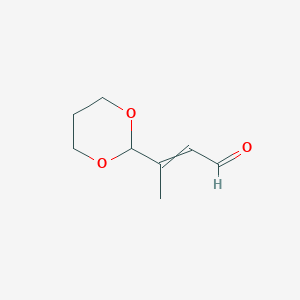

![1-[(4-Methoxyphenyl)methyl]pyridin-1-ium](/img/structure/B14668727.png)
